molecular formula C10H8BrFO2 B6150591 methyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate CAS No. 862651-19-2

methyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate

Cat. No.: B6150591
CAS No.: 862651-19-2
M. Wt: 259.1
InChI Key:
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Description

Methyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, which is attached to a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. One common method is the use of acid chlorides, where the carboxylic acid is first converted to an acid chloride using thionyl chloride, followed by reaction with methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction conditions typically include elevated temperatures and controlled reaction times to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Products with different substituents replacing the bromo or fluoro groups.

    Reduction: Alcohol derivatives of the original ester.

    Oxidation: Carboxylic acids or other oxidized forms of the compound.

Scientific Research Applications

Methyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromo and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate
  • Methyl (2E)-3-(4-bromo-2-chlorophenyl)prop-2-enoate
  • **Methyl (2E)-3-(4-bromo

Properties

CAS No.

862651-19-2

Molecular Formula

C10H8BrFO2

Molecular Weight

259.1

Purity

95

Origin of Product

United States

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